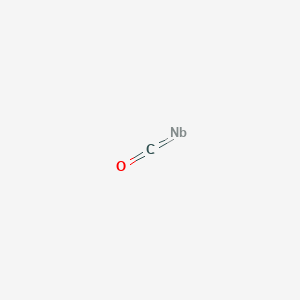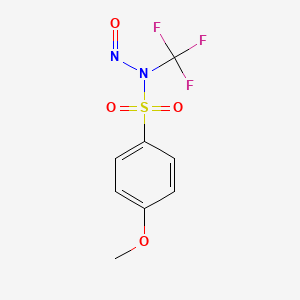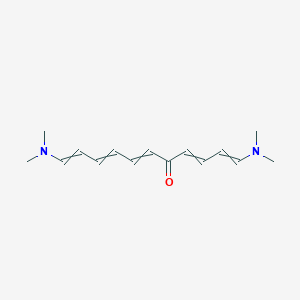
1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole is a heterocyclic aromatic compound with a unique structure that includes a pyrrole ring substituted with ethenyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes. For instance, a palladium-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provides substituted pyrroles . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the electron-rich pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of pyrrolidines.
Substitution: Formation of N-alkylpyrroles.
Scientific Research Applications
1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole involves its interaction with various molecular targets. The pyrrole ring’s electron-rich nature allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-Methyl-1H-pyrrole: Similar structure but lacks the ethenyl and phenyl groups.
2-Phenyl-1H-pyrrole: Similar but lacks the ethenyl and methyl groups.
3-Ethenyl-4-methyl-1H-pyrrole-2,5-dione: Similar but includes additional functional groups.
Uniqueness: 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the phenyl group contributes to its stability and potential for π-π interactions .
Properties
CAS No. |
81547-88-8 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-ethenyl-2-methyl-3-phenylpyrrole |
InChI |
InChI=1S/C13H13N/c1-3-14-10-9-13(11(14)2)12-7-5-4-6-8-12/h3-10H,1H2,2H3 |
InChI Key |
DWYYCXPUDJKVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)


![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)


![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)


![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)

![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)

